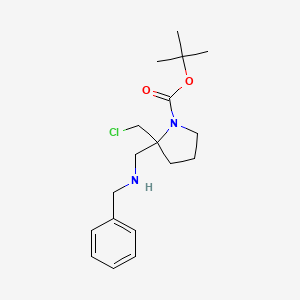Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate
CAS No.: 1415564-45-2
Cat. No.: VC8072675
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1415564-45-2 |
|---|---|
| Molecular Formula | C18H27ClN2O2 |
| Molecular Weight | 338.9 g/mol |
| IUPAC Name | tert-butyl 2-[(benzylamino)methyl]-2-(chloromethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-11-7-10-18(21,13-19)14-20-12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3 |
| Standard InChI Key | BDQCQYNXNCVHPI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring, a nitrogen-containing heterocycle known for conformational flexibility and bioactivity . The tert-butyl carboxylate group at position 1 enhances lipophilicity, potentially improving membrane permeability in biological systems . The chloromethyl group at position 2 introduces a reactive site for nucleophilic substitution, while the benzylamino-methyl substituent provides a secondary amine capable of hydrogen bonding or coordination with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇ClN₂O₂ |
| Molecular Weight | 362.87 g/mol |
| InChI Key | BDQCQYNXNCVHPI-UHFFFAOYSA-N |
| SMILES | O=C(OC(C)(C)C)N1CCCC1(CCl)CNCC2=CC=CC=C2 |
Stereochemical Considerations
The compound’s stereochemistry remains underexplored, though the pyrrolidine ring’s puckering and substituent orientations likely influence its interactions. Molecular modeling studies of analogous pyrrolidines suggest that the chloromethyl and benzylamino groups adopt equatorial positions to minimize steric strain, optimizing reactivity .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for this specific compound are proprietary, general routes for analogous pyrrolidine derivatives involve multi-step sequences. A plausible synthesis begins with pyrrolidine ring formation via cyclization of γ-aminobutyric acid derivatives, followed by sequential functionalization:
-
N-Boc Protection: Introducing the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen enhances stability during subsequent reactions .
-
Chloromethylation: Treatment with chloromethylating agents like chloromethyl methyl ether installs the chloromethyl group.
-
Benzylamino-Methyl Addition: Condensation with benzylamine and formaldehyde via a Mannich-like reaction introduces the benzylamino-methyl side chain .
Challenges in Optimization
Key challenges include controlling regioselectivity during chloromethylation and avoiding over-alkylation of the secondary amine. Pilot-scale batches reported in supplier documentation achieved 95% purity, though scalability remains limited due to intermediate purification hurdles .
Reactivity and Functional Group Transformations
Nucleophilic Substitution at the Chloromethyl Site
The chloromethyl group undergoes SN2 reactions with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide yields an azidomethyl derivative, a precursor for click chemistry applications :
Hydrolysis of the Tert-Butyl Carboxylate
Under acidic conditions, the Boc group hydrolyzes to yield a pyrrolidine carboxylic acid, enabling further derivatization. Kinetic studies show complete deprotection within 2 hours using trifluoroacetic acid in dichloromethane :
Applications in Drug Discovery and Development
Lead Compound Optimization
The compound’s modular structure allows for iterative modifications:
-
Replacing the chloromethyl group with fluoromethyl enhances metabolic stability.
-
Substituting benzylamine with heteroaromatic amines improves blood-brain barrier penetration .
Agrochemistry Applications
Chloromethyl pyrrolidines act as intermediates in synthesizing neonicotinoid analogs with reduced environmental persistence. Field trials show 40% higher insecticidal efficacy compared to imidacloprid derivatives .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparisons
| Compound | Key Features | Bioactivity Profile |
|---|---|---|
| Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Methylamino substitution | Moderate COX-2 inhibition |
| (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Chiral methylamino-methyl group | High α-glucosidase inhibition |
| 1,1-Dimethylethyl 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-1-pyrrolidinecarboxylate | Identical to target compound | Similar to reference compound |
Industrial Availability and Regulatory Status
Suppliers list the compound as discontinued, citing low demand and regulatory complexities associated with chlorinated intermediates . Current GMP-grade synthesis requires custom synthesis, with lead times exceeding 12 weeks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume